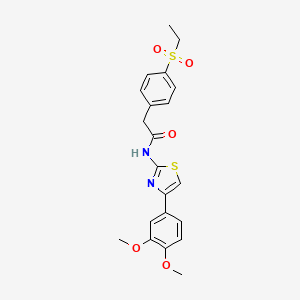

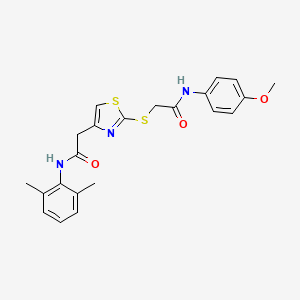

![molecular formula C17H15N7O B2499545 5-甲基-7-苯基-N-(吡啶-3-基)-4,7-二氢-四唑[1,5-a]嘧啶-6-甲酰胺 CAS No. 367907-13-9](/img/structure/B2499545.png)

5-甲基-7-苯基-N-(吡啶-3-基)-4,7-二氢-四唑[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide" belongs to a class of compounds known as tetrazolopyrimidines. These compounds have garnered interest due to their potential pharmacological properties, including anti-inflammatory and antimicrobial activities. The core structure of tetrazolopyrimidines is characterized by a fused tetrazole and pyrimidine ring system, which can be further substituted with various functional groups to modulate their biological activity .

Synthesis Analysis

The synthesis of tetrazolopyrimidines typically involves multicomponent reactions that allow for the introduction of different substituents into the core structure. For instance, the synthesis of related compounds has been achieved through the reaction of acetoacetanilides with aromatic aldehydes and 5-aminotetrazole, as well as the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate . Additionally, solvent-free synthesis methods catalyzed by sulfamic acid have been developed, offering an eco-friendly alternative with high yields . These methods highlight the versatility and adaptability of the synthetic routes for creating a diverse array of tetrazolopyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of tetrazolopyrimidines is crucial for their biological activity. The presence of the tetrazole ring fused to the pyrimidine moiety is a common feature, and the substitution patterns on these rings can significantly influence the properties of the compounds. For example, the introduction of an aryl group at the 7-position and a methyl group at the 5-position has been a common modification . The exact structure of "5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide" is not detailed in the provided papers, but it likely follows similar structural motifs as those described.

Chemical Reactions Analysis

The chemical reactivity of tetrazolopyrimidines is influenced by the presence of reactive functional groups and the overall electronic configuration of the molecule. The synthesis of these compounds often involves condensation reactions and can be catalyzed by various reagents, such as iodine or sulfamic acid . The reactivity can also be tailored by the introduction of different substituents, which can lead to a variety of chemical behaviors under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolopyrimidines, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can lead to variations in these properties, which in turn can affect their pharmacokinetic profile and biological activity. The antimicrobial and anti-inflammatory activities of these compounds suggest that they have the necessary properties to interact with biological targets effectively . However, the specific properties of "5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide" are not provided in the papers, and further studies would be required to fully characterize this compound.

科学研究应用

选择性区域合成

对选择性区域合成的研究已经导致了一种制备吡唑并[1,5-a]嘧啶-3-羧酰胺的7-取代衍生物的方法的发展。这些方法涉及从甲基5-氨基-1H-吡唑-4-羧酸甲酯开始的步骤,经过氯化和与胺、苄醇和苯硼酸在Pd催化剂存在下反应。这条途径实现了可调的N-烷基化,产生具有不同取代基的衍生物,这些衍生物可以作为合成类似“5-甲基-7-苯基-N-(吡啶-3-基)-4,7-二氢噻唑并[1,5-a]嘧啶-6-羧酰胺”等化合物的基础技术(Drev et al., 2014)。

抗菌活性

通过合成和生物评价,已经探索了N,7-二芳基-5-甲基-4,7-二氢噻唑并[1,5-a]嘧啶-6-羧酰胺的抗菌性能。这些化合物表现出有希望的抗菌活性,通过红外光谱、1H核磁共振和质谱得到确认,使它们成为开发新的抗菌剂的潜在候选者(Gein等,2010)。

抗癌和抗炎药物

对吡唑嘧啶衍生物的研究显示出显著的抗癌和抗炎药物潜力。从芳香醛和羧酰胺合成的新系列化合物,以及随后的生物评价,已经证明对癌细胞系具有细胞毒活性并抑制5-脂氧合酶,突显了它们的治疗潜力(Rahmouni et al., 2016)。

系统杀菌剂

吡唑并[1,5-a]嘧啶衍生物也已经合成为类似于系统杀菌剂卡波星的结构类似物。这些化合物对嗜盐菌种表现出高水平的杀真菌活性,表明它们在农业杀菌剂开发中的潜在用途(Huppatz, 1985)。

未来方向

作用机制

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division characteristic of cancerous cells

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle control pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, effectively halting the cell cycle and preventing cell division .

Result of Action

The primary result of the compound’s action is the inhibition of cell division, leading to a decrease in the proliferation of cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease.

属性

IUPAC Name |

5-methyl-7-phenyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-8-5-9-18-10-13)15(12-6-3-2-4-7-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBHJMHQNMQWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

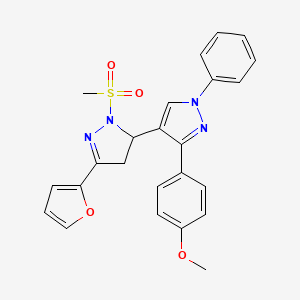

![3-(2-(2-fluorophenoxy)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2499463.png)

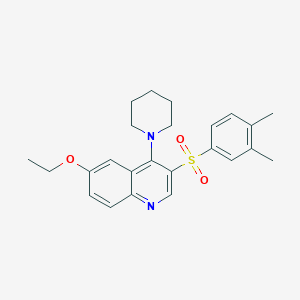

![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide](/img/structure/B2499465.png)

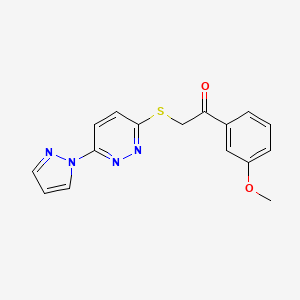

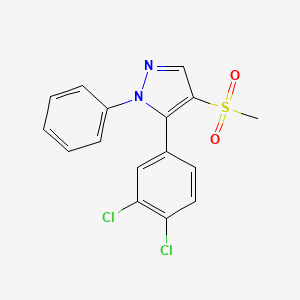

![6-(3-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2499475.png)

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide](/img/structure/B2499476.png)

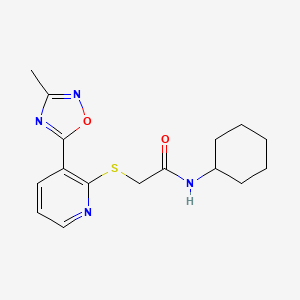

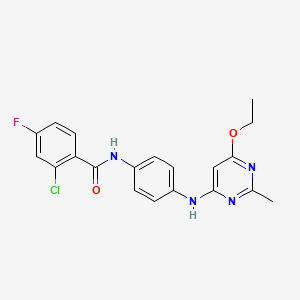

![2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2499479.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2499483.png)